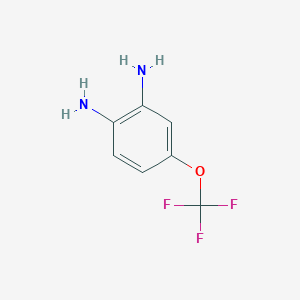

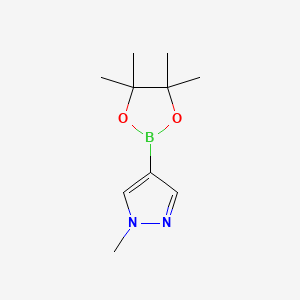

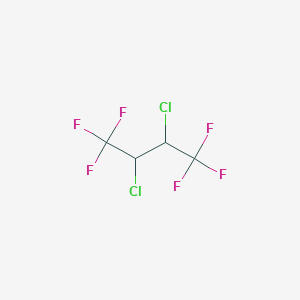

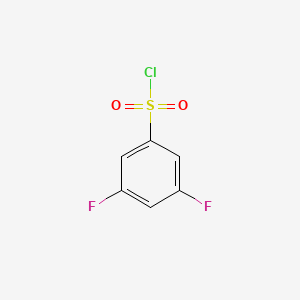

![molecular formula C11H12FNO3 B1304750 Ethyl 2-[(2-fluorobenzoyl)amino]acetate CAS No. 304657-05-4](/img/structure/B1304750.png)

Ethyl 2-[(2-fluorobenzoyl)amino]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a compound that can be associated with a class of chemicals that have potential applications in pharmaceuticals, particularly as diuretics and in the synthesis of amino acid derivatives. The compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorinated aromatic moiety. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, characterization, and potential applications, which can provide insights into the properties and reactivity of Ethyl 2-[(2-fluorobenzoyl)amino]acetate.

Synthesis Analysis

The synthesis of related compounds involves the use of Mannich bases and aminomethyl derivatives, as well as oxidative coupling reactions. For instance, the synthesis of a potent diuretic compound is described, which involves the aminomethyl derivative of ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate . Another paper describes the oxidative coupling of ethyl 2-(disubstituted amino)acetates with indoles to produce indolylglycine derivatives . These methods could potentially be adapted for the synthesis of Ethyl 2-[(2-fluorobenzoyl)amino]acetate.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and an intramolecular N–H…O hydrogen bond . This suggests that Ethyl 2-[(2-fluorobenzoyl)amino]acetate could also exhibit specific intramolecular interactions that may influence its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of compounds containing fluorinated motifs and amino groups can be quite diverse. For example, the double capture of difluorocarbene by 2-aminostyrenes is reported, leading to the construction of 3-(2,2-difluoroethyl)-2-fluoroindoles . This demonstrates the potential for Ethyl 2-[(2-fluorobenzoyl)amino]acetate to undergo reactions that incorporate fluorine atoms into various molecular frameworks, which can be particularly valuable in the development of new pharmaceuticals.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 2-[(2-fluorobenzoyl)amino]acetate are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of fluorine atoms often affects the lipophilicity, metabolic stability, and bioavailability of a compound. The analytical techniques such as FT-IR, TGA, DTA, and UV-Visible spectroscopy used to characterize related compounds could be employed to determine the properties of Ethyl 2-[(2-fluorobenzoyl)amino]acetate, such as its thermal stability, solubility, and electronic properties.

Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Drug Development

Ethyl 2-[(2-fluorobenzoyl)amino]acetate serves as a crucial intermediate in the synthesis of complex organic compounds due to its reactive properties. For instance, it has been used in the preparation of ethyl 1,4-dihydro-4-oxo-3-quinolinecarboxylates, which are significant in the formation of several drug compounds. This synthesis involves a tandem addition-elimination-SNAr reaction, showcasing the compound's versatility in creating pharmacologically relevant structures (Bunce, Lee, & Grant, 2011).

Antitumor Activity

Research has explored the antitumor potential of amino acid ester derivatives containing 5-fluorouracil synthesized using ethyl 2-[(2-fluorobenzoyl)amino]acetate. These derivatives have shown inhibitory effects against leukemia and liver cancer cells in vitro, suggesting a promising avenue for developing new anticancer medications (Xiong et al., 2009).

Enzyme Inhibition for Diabetes Management

The compound has also been utilized in synthesizing ethyl 2-[aryl(thiazol-2-yl)amino]acetates, exhibiting significant inhibition against α-glucosidase and β-glucosidase enzymes. This property is beneficial for managing diabetes by controlling the postprandial blood glucose levels. The inhibition activity offers a foundation for developing new therapeutic agents for diabetes treatment (Babar et al., 2017).

Advancements in Glycopeptide Synthesis

In the realm of glycopeptide synthesis, the use of fluorobenzoyl protective groups, which can be derived from compounds like ethyl 2-[(2-fluorobenzoyl)amino]acetate, has demonstrated superiority in suppressing β-elimination of O-linked carbohydrates. This advancement enhances the efficiency and yield of glycopeptide synthesis, crucial for developing peptide-based therapeutics with improved stability and bioavailability (Sjölin & Kihlberg, 2001).

Continuous-Flow Synthesis for Pharmaceutical Intermediates

Furthermore, ethyl 2-[(2-fluorobenzoyl)amino]acetate has been integral in developing continuous-flow processes for producing pharmaceutical intermediates like ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(dimethylamino)acrylate. This process highlights the compound's role in enhancing operational safety, reducing raw material consumption, and achieving higher yields, marking a significant step forward in the sustainable and efficient production of pharmaceuticals (Guo, Yu, & Su, 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, and P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

ethyl 2-[(2-fluorobenzoyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNTXYDBYCKOOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(2-fluorobenzoyl)amino]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.